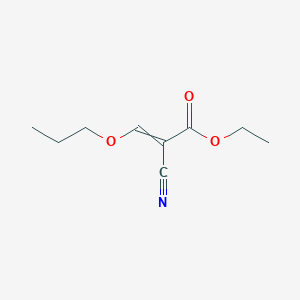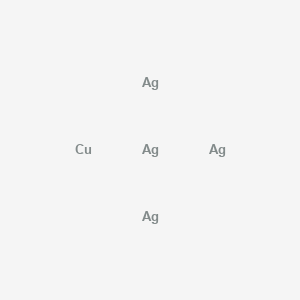![molecular formula C5H12B2ClO B14372080 (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl CAS No. 89992-21-2](/img/structure/B14372080.png)
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is a boron-containing compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of boron atoms, which can impart unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl typically involves the reaction of chloromethyl compounds with boron-containing reagents. One common method is the reaction of chloromethyl boronic acid with methoxy(methyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to boranes or other reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl involves its interaction with molecular targets through its boron-containing groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s reactivity is largely determined by the presence of boron atoms, which can form covalent bonds with other elements, facilitating its role in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Pinacol boronic esters: Valuable building blocks in organic synthesis with similar boron-containing structures.
Thiosulfate: An oxyanion of sulfur with applications in various chemical processes.
Uniqueness
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is unique due to its specific combination of chloromethyl and boron-containing groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
89992-21-2 |
|---|---|
Molekularformel |
C5H12B2ClO |
Molekulargewicht |
145.23 g/mol |
InChI |
InChI=1S/C5H12B2ClO/c1-7(9-2)4-3-6-5-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
PNOYSBHMMHQVDY-UHFFFAOYSA-N |
Kanonische SMILES |
[B](CCB(C)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)

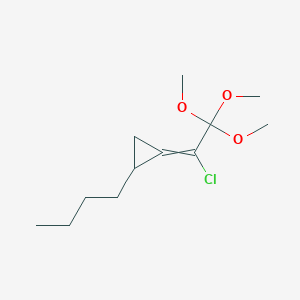
![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
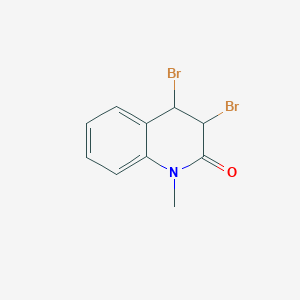
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
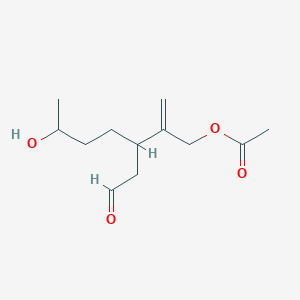
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
